molecular formula C5H3N5O3 B11718349 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid

7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid

Cat. No.: B11718349
M. Wt: 181.11 g/mol
InChI Key: UVULIPRSXVHSNZ-UHFFFAOYSA-N
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Description

7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolotriazine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazolotriazine ring system .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process often includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Uniqueness: 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H3N5O3

Molecular Weight

181.11 g/mol

IUPAC Name

7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid

InChI

InChI=1S/C5H3N5O3/c11-3-2(4(12)13)9-10-1-6-8-5(10)7-3/h1H,(H,12,13)(H,7,8,11)

InChI Key

UVULIPRSXVHSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N1N=C(C(=O)N2)C(=O)O

Origin of Product

United States

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